2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
Description
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is a substituted indole derivative characterized by two 4-methoxyphenyl groups at positions 2 and 3 of the indole core, with a nitroethyl linker at the 3-position. The compound exhibits a planar indole scaffold stabilized by π-conjugation, with methoxy groups contributing electron-donating effects. Its synthesis involves palladium-catalyzed C–H activation or Friedel–Crafts alkylation strategies. For example, a high-yield synthesis (80%) was achieved via reductive coupling of 2-(4-methoxyphenyl)-1H-indole with nitroethylene precursors under optimized conditions . The compound’s structure was confirmed by NMR, HRMS, and X-ray crystallography, revealing a melting point of 145.6–146.9 °C and stability in polar solvents like ethanol .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-18-11-7-16(8-12-18)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)17-9-13-19(30-2)14-10-17/h3-14,21,25H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQODCUAOKDYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Alkylation of Indole Derivatives
The most widely reported method involves electrophilic alkylation of pre-functionalized indoles with nitroalkenes. This two-step approach was adapted from protocols developed for analogous 3-(2-nitroethyl)indoles:
Step 1: Preparation of 2-(4-Methoxyphenyl)-1H-Indole
- Fischer Indole Synthesis :
Step 2: Nitroalkylation at Position 3
- Reaction Conditions :
One-Pot Tandem Synthesis
Recent advances utilize palladium-catalyzed cascades to streamline synthesis:
Procedure :
- Charge Pd/C (5 mol%), 1-octene (2.0 equiv), and ammonium acetate (3.0 equiv) in DMF
- Sequential addition of:
- 4-Methoxybenzaldehyde-derived nitrone (1.0 equiv)
- 5-Keto nitroalkane precursor (1.2 equiv)
- Heat at 100°C under N₂ for 12 hr
Key Advantages :
- Avoids isolation of intermediates
- Enables concurrent formation of indole core and nitroethyl sidechain
Comparative Performance :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Electrophilic Alkylation | 84-91 | 95-98% | 6 hr |
| Pd/C Tandem Method | 72-78 | 92-94% | 12 hr |
Structural Characterization Data
Spectroscopic Profile
1H NMR (600 MHz, DMSO-d₆) :
- δ 11.32 (s, 1H, NH)
- δ 7.65-7.68 (m, 4H, aromatic)
- δ 7.12-7.24 (m, 6H, aromatic)
- δ 5.42 (dd, J=8.4, 6.2 Hz, 1H, CH-NO₂)
- δ 4.89 (d, J=8.4 Hz, 1H, CH-Ar)
- δ 3.82 (s, 6H, 2×OCH₃)
13C NMR (151 MHz, DMSO-d₆) :
- δ 159.4 (2×C-OCH₃)
- δ 136.8 (C3-indole)
- δ 128.9-114.2 (aromatic carbons)
- δ 79.5 (CH-NO₂)
- δ 55.3 (2×OCH₃)
HRMS (ESI+) :
Critical Analysis of Methodologies
Yield Optimization Challenges
Steric Effects :
Nitro Group Stability :
Solvent Effects :
Solvent Yield (%) Ethanol 91 THF 64 DCM <5
Scale-Up Considerations
Kilogram-Scale Production
Modified Protocol :
- Replace ethanol with IPA for easier distillation
- Implement flow chemistry for nitroalkylation step:
Purification :
- Three-stage crystallization from ethyl acetate/hexanes
- Final purity: 99.5% (ICH guidelines)
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled environments, including specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Nitroethyl-Substituted Indoles
- 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) : Differs by a methyl group at N1, reducing steric hindrance but increasing lipophilicity (logP ≈ 3.2 vs. 2.8 for the target compound). Reported yields for similar derivatives range from 45–83% via visible light-mediated Friedel–Crafts alkylation .
- 3-(2-Nitro-1-phenylethyl)-1H-indole (3e) : Lacks methoxy groups, resulting in lower solubility in polar solvents. Its IC₅₀ in anticancer assays (e.g., HCT-116 cells) is ~12 μM, suggesting methoxy groups enhance bioactivity .
Heterocyclic Modifications
- 2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-indole (8a) : Replaces the nitroethyl group with a pyrimidinyl moiety, enhancing π-stacking interactions. Synthesized via Ru-catalyzed C–H arylation (32% yield) .
- 5-Chloro-2-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-indole : Contains a sulfonyl group, which increases electrophilicity. This derivative shows improved binding to kinase targets (IC₅₀ ~5 μM) compared to nitroethyl analogues .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy groups in the target compound enhance electron density at the indole core, facilitating electrophilic substitutions. In contrast, sulfonyl or nitro groups (e.g., in ) reduce electron density, altering reactivity in cross-coupling reactions.
- Steric Hindrance : The 3-[1-(4-methoxyphenyl)-2-nitroethyl] substituent introduces steric bulk, reducing rotational freedom. Derivatives with smaller groups (e.g., 3e ) exhibit higher conformational flexibility, impacting binding to biological targets.
Data Tables
Table 1: Key Physicochemical Properties
Research Findings
Synthetic Efficiency : The target compound’s 80% yield surpasses alternative methods like Te(II)-redox catalysis (52% for related indoles) , highlighting the superiority of reductive coupling strategies.
Bioactivity Trends: Methoxy-substituted indoles exhibit enhanced anticancer activity (IC₅₀ ~8 μM) compared to non-methoxy analogues (IC₅₀ >12 μM), likely due to improved membrane permeability and target binding .
Electronic Modulation : Sulfonyl and nitro groups reduce indole nucleophilicity, limiting their use in electrophilic reactions but improving stability in oxidative environments .
Biological Activity
The compound 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole (CAS Number: 33723-33-0) is a member of the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and data tables.
- Molecular Formula : C24H22N2O3
- Molecular Weight : 386.44 g/mol
- Boiling Point : Approximately 620.5 °C (predicted)
- Density : 1.219 g/cm³ (predicted)
- pKa : 7.82 (predicted)
Indoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound remains under investigation; however, it is hypothesized that the nitroethyl group may contribute to its bioactivity through redox mechanisms or by acting as a prodrug that releases active metabolites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related indole derivatives against various bacterial strains. For instance, compounds with similar structures have shown significant activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. The specific activity of This compound against these pathogens has not been explicitly documented, but its structural analogs suggest potential efficacy.
Anticancer Properties
Indole derivatives have been widely studied for their anticancer properties. A study indicated that certain indole-based compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The potential of This compound to inhibit cell proliferation and induce apoptosis in cancer cells is a subject of ongoing research.
Study 1: Antimicrobial Screening
In a comparative study, several indole derivatives were screened for antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Escherichia coli. While the specific results for our compound were not highlighted, related compounds demonstrated variable potency, suggesting that structural modifications can significantly influence biological activity.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Our Compound | TBD | TBD |
Study 2: Anticancer Activity
A focused library of indole derivatives was synthesized to assess their anticancer effects on various cell lines. The results indicated that compounds with methoxy substitutions showed enhanced cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 10 |
| Compound D | HeLa | 15 |
| Our Compound | TBD | TBD |
Q & A
Q. What are the reliable synthetic pathways for preparing 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of a nitroethyl intermediate by reacting 4-methoxyphenylacetonitrile with nitromethane under basic conditions.
- Step 2 : Indole core assembly via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids or esters .
- Step 3 : Functionalization at the 3-position using cesium carbonate as a base and DMF as a solvent under inert atmospheres .
- Critical Parameters : Catalyst loading (e.g., Pd(PPh₃)₄), reaction temperature (100°C), and purification via silica gel chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve methoxy groups (δ ~3.8 ppm for OCH₃) and indole NH protons (δ ~10-11 ppm). Nitroethyl protons appear as distinct doublets (δ ~4.5-5.5 ppm) .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-π stacking of indole rings). Data collection at 113 K improves resolution, with R-factors <0.035 .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ for C₂₄H₂₁N₂O₄⁺ at m/z 409.15) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data (e.g., anticancer vs. neuroprotective effects) for this compound?
- Methodological Answer : Contradictions may arise from assay conditions or structural promiscuity. Strategies include:
- Dose-Response Profiling : Test across a wide concentration range (nM to μM) in cell lines (e.g., MCF-7 for cancer, SH-SY5Y for neuroprotection) .
- Structural Analog Comparison : Replace the nitroethyl group with cyano or carboxylate moieties to isolate bioactivity contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or β-amyloid .
Q. What strategies optimize synthetic yields while minimizing byproducts in the nitroethyl functionalization step?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for nitroethyl coupling efficiency .
- Solvent Optimization : Replace DMF with toluene or THF to reduce polar byproducts.
- Temperature Gradients : Lower reaction temperatures (e.g., 80°C) may suppress nitro group reduction .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., de-methoxylated derivatives) .
Q. How does the electronic environment of the 4-methoxyphenyl group influence the compound’s reactivity?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ⁺ values (methoxy = -0.78). Electron-donating methoxy groups stabilize carbocation intermediates during electrophilic substitution .
- DFT Calculations : Compute Fukui indices to predict reactive sites (e.g., indole C-2 vs. nitroethyl β-carbon) .
- Experimental Validation : Compare reaction rates with 4-chlorophenyl analogs to isolate electronic contributions .
Specialized Research Questions
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Variable Substitution : Test substituents at the indole 1-position (e.g., methyl, benzyl) and nitroethyl β-carbon (e.g., cyano, hydroxyl) .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with bioactivity .
- Crystallographic Overlays : Compare X-ray structures of active vs. inactive analogs to identify critical pharmacophores .
Q. How can researchers investigate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human hepatocytes and quantify degradation via LC-MS/MS. Monitor demethylation (loss of methoxy groups) or nitro reduction .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or glutathione-adducted products .
Data Contradiction Analysis
Q. Why might NMR and X-ray data conflict regarding the conformation of the nitroethyl group?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformers in solution, while X-ray provides a static solid-state snapshot. Perform VT-NMR (variable temperature) to assess rotational barriers .
- Crystal Packing Forces : Compare multiple crystal forms (polymorphs) to distinguish intrinsic vs. environment-induced conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
